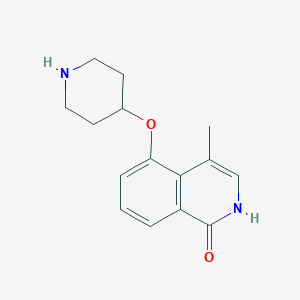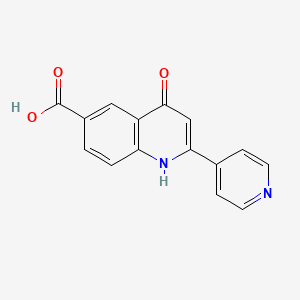
4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a piperidine ring attached to the isoquinoline core, which can impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions. For example, the hydroxyl group on the isoquinoline core can be substituted with a piperidine derivative using a suitable base like sodium hydride (NaH).
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the piperidine ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the isoquinoline core or the piperidine ring. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline core or the piperidine ring. Common reagents include halides and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., methyl iodide), bases (e.g., sodium hydride)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated or arylated derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The piperidine ring could enhance its binding affinity to certain molecular targets, while the isoquinoline core might contribute to its overall stability and reactivity.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound, which lacks the piperidine ring and methyl group.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Piperidine: A simple cyclic amine that forms part of the structure.
Uniqueness
4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is unique due to the combination of the isoquinoline core and the piperidine ring, which can impart distinct chemical and biological properties. The presence of the methyl group further differentiates it from other similar compounds, potentially affecting its reactivity and interactions with biological targets.
属性
CAS 编号 |
651308-75-7 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC 名称 |
4-methyl-5-piperidin-4-yloxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H18N2O2/c1-10-9-17-15(18)12-3-2-4-13(14(10)12)19-11-5-7-16-8-6-11/h2-4,9,11,16H,5-8H2,1H3,(H,17,18) |
InChI 键 |
IGFAVILBUWZTGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=O)C2=C1C(=CC=C2)OC3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11854332.png)

![4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-](/img/structure/B11854347.png)







![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)

